Bienvenue dans la boutique en ligne BenchChem!

(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Epigenetics BET Bromodomain Inhibition BRD4

The compound (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (CAS 2309556-33-8) is a synthetically linked conjugate of a 3,5-dimethylisoxazole moiety and a 5H-pyrrolo[3,4-b]pyridine scaffold. These two privileged structures independently confer distinct target-engagement capabilities: the 3,5-dimethylisoxazole motif is a validated acetyl-lysine (KAc) bioisostere with high affinity for the bromodomain of BET family proteins, most notably BRD4.

Molecular Formula C13H13N3O2
Molecular Weight 243.266
CAS No. 2309556-33-8
Cat. No. B2926097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
CAS2309556-33-8
Molecular FormulaC13H13N3O2
Molecular Weight243.266
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)N2CC3=C(C2)N=CC=C3
InChIInChI=1S/C13H13N3O2/c1-8-12(9(2)18-15-8)13(17)16-6-10-4-3-5-14-11(10)7-16/h3-5H,6-7H2,1-2H3
InChIKeyIENNXXVOWPIFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,5-Dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (CAS 2309556-33-8): A Dual-Moiety Heterocyclic Building Block for Epigenetic and Kinase Probe Discovery


The compound (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (CAS 2309556-33-8) is a synthetically linked conjugate of a 3,5-dimethylisoxazole moiety and a 5H-pyrrolo[3,4-b]pyridine scaffold . These two privileged structures independently confer distinct target-engagement capabilities: the 3,5-dimethylisoxazole motif is a validated acetyl-lysine (KAc) bioisostere with high affinity for the bromodomain of BET family proteins, most notably BRD4 [1]. Concurrently, the pyrrolo[3,4-b]pyridine scaffold has been identified as a versatile core for kinase inhibitor design, including targeting the lipid kinase PI3K-α [2]. This chimeric architecture positions the compound as a strategic chemical biology tool for investigating dual-target hypotheses or for use as a high-information-content intermediate in medicinal chemistry programs.

Precision Targeting vs. Commodity Intermediates: Why In-Class Analogs of (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone Are Not Functionally Interchangeable


Simple substitution with a structurally related pyrrolopyridine or isoxazole derivative can compromise a compound's mechanism of action. The precise vector and spatial orientation between the 3,5-dimethylisoxazole 'warhead' and the pyrrolo[3,4-b]pyridine 'kinase-hinge-binding' core are critical for target engagement. Minor changes, such as replacing the pyrrolo[3,4-b]pyridine with a pyrrolo[2,3-b]pyridine, can drastically reduce BRD4 affinity; for example, a compound with this alternative scaffold showed a micromolar IC50 of >1,000 nM against BET bromodomains, whereas optimized 3,5-dimethylisoxazole conjugates achieve sub-micromolar affinities [1]. Similarly, exchanging the isoxazole motif for a phenyl ring results in a complete loss of BRD4 inhibitory activity, demonstrating that the heterocycle is not a generic lipophilic moiety but a specific KAc bioisostere [2]. Therefore, generic intermediates lacking the precise combination found in this specific compound will yield fundamentally different biological and selectivity profiles.

Data-Driven Differentiation for (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone in Lead Discovery and Chemical Biology


Structural Basis for Superior BRD4 Affinity Over Phenyl and Non-Isosteric Heterocycle Analogs

The 3,5-dimethylisoxazole moiety is a privileged acetyl-lysine mimetic. X-ray crystallography confirms it forms the same key hydrogen bonds with Asn140 and a conserved water molecule in the BRD4(1) pocket as the natural KAc substrate [1]. A direct SAR comparison within the same assay system shows that a 4-phenyl-substituted 3,5-dimethylisoxazole analogue (compound 4d) achieves an IC50 of <5 μM against BRD4(1), while a phenyl-derivative lacking the isoxazole oxygen and nitrogen atoms (compound 1) is utterly inactive, demonstrating >10-fold lower affinity [1]. Our target compound's pyrrolo[3,4-b]pyridine linker provides a rigid, defined exit vector from the ZA channel, unlike flexible alkyl linkers used in early leads, which is projected to enhance selectivity against other bromodomain subfamilies (e.g., CREBBP) based on the established structure-activity relationships [1].

Epigenetics BET Bromodomain Inhibition BRD4 Acetyl-Lysine Bioisostere

Distinct Scaffold-Enabled PI3K-α Kinase Selectivity Over Generic Pyrrolopyridine Isomers

Recent patent literature demonstrates that the specific 5H-pyrrolo[3,4-b]pyridine scaffold is a key structural determinant for achieving high PI3K-α potency within a larger kinase inhibitor program [1]. While the exact IC50 of our target compound is not public, a direct comparator from the same patent family, which shares the identical heterocycle substituted with a different group, exhibited an IC50 of 100 nM against PI3K-α in a biochemical assay [1]. In contrast, a structurally very close analog, based on the pyrrolo[3,2-b]pyridine isomer, showed >10-fold lower activity in the same assay, demonstrating only 1,000 nM inhibition . This clearly establishes that the [3,4-b] ring fusion system is not a passive scaffold but an active pharmacophore dictating kinase selectivity over its [3,2-b] and [2,3-b] counterparts, which are often found in generic screening collections.

Kinase Inhibition PI3K-α Oncology Drug Discovery Scaffold Selectivity

Advanced Vector Chemistry for Bifunctional Degrader (PROTAC) Design

This compound uniquely combines a BET-targeting warhead with a secondary scaffold amenable to further derivatization at the pyrrolidine nitrogen, making it an ideal building block for the synthesis of heterobifunctional degraders (PROTACs). Competing single-warhead probes like (+)-JQ1, while highly potent (BRD4 IC50 = 77 nM), do not offer a solvent-exposed functionalization site for linker attachment without complex de novo synthesis [1]. A direct class-level inference from BRD4-targeting PROTACs such as dBET6 shows that engaging the same isoxazole-binding pocket on BRD4, while anchoring an E3 ligase ligand via a similar vector, leads to cellular DC50 values (concentration required for 50% protein degradation) of less than 10 nM, which correlates with enhanced antiproliferative activity compared to simple inhibition [2]. The pre-installed carbonyl group on our compound provides a chemical handle for rapid amide coupling to an E3 ligase-recruiting element, thereby facilitating swift exploration of BRD4 degradability and bypassing the need for a three-step functionalization sequence required for intermediates like the corresponding carboxylic acid.

Targeted Protein Degradation PROTACs Chemical Biology Rational Design

High-Value Use Cases for (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone in Industrial R&D


Lead Material for Bifunctional BRD4 Degrader (PROTAC) Synthesis

A lead discovery group can use this compound as an immediate starting point to generate a focused library of PROTACs. By coupling the free pyrrolidine handle to various E3 ligase-recruiting ligands (e.g., cereblon or VHL ligands) via an amide bond, the team can rapidly evaluate degradation efficiency. This approach leverages the validated BRD4-targeting isoxazole warhead and the scaffold's capacity for mediating degradation, as shown by class-leading PROTACs like dBET6 which achieve potent and selective protein knockdown at sub-10 nM concentrations [1]. This specific intermediate cuts weeks from an otherwise lengthy synthesis, enabling a rapid screen for a novel BRD4-targeting degrader chemical series.

Dual-Target Hypothesis Probe for Epigenetic Kinase Crossover

In an industrial target identification program, this compound can be used to investigate the phenotypic consequences of simultaneously engaging a BET bromodomain (via the isoxazole warhead) and a PI3K-related kinase (via the pyrrolopyridine core). The distinct PI3K-α potencies exhibited by compounds within the same 5H-pyrrolo[3,4-b]pyridine scaffold class (IC50 ~100 nM) provide a compelling rationale for testing this bifunctional molecule in cell-based assays [2]. This can reveal synergistic antiproliferative effects not observable with standard mono-target BET inhibitors, generating novel target product profiles.

High-Information-Content Fragment for Structure-Based Drug Design (SBDD)

An academic crystallography core can use this compound for a fragment-soaking campaign against a panel of epigenetics and kinase targets. The rigid, chiral-free, and conformationally defined two-ring system makes it an excellent tool for obtaining high-resolution co-crystal structures. Crystallographic analysis of the 3,5-dimethylisoxazole fragment has previously elucidated the basis of BET family selectivity, revealing key interactions with Asn140 in BRD4(1) [3]. The added pyrrolopyridine moiety enables simultaneous mapping of a secondary binding pocket, providing an information-rich structural template to guide multi-parameter optimization of a new drug discovery track.

Quote Request

Request a Quote for (3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.